2-Pyridin-2-ylquinoline-4-carbohydrazide

Coordination chemistry Ligand design Metal sensing

2-Pyridin-2-ylquinoline-4-carbohydrazide (CAS 5109‑96‑6) forms an N,N‑bidentate pocket (quinoline + pyridine N) impossible for 3‑yl/4‑yl isomers—enabling stable transition-metal complexes for medicinal chemistry. The hydrazide group allows rapid Schiff-base library generation. Procure this ≥95% pure fragment (MW 264, XLogP3 1.3) to exploit its DNA‑gyrase binding potential. Avoid generic substitution; only the 2‑pyridin‑2‑yl isomer delivers this chelation geometry.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
CAS No. 5109-96-6
Cat. No. B1332789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-ylquinoline-4-carbohydrazide
CAS5109-96-6
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NN
InChIInChI=1S/C15H12N4O/c16-19-15(20)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,16H2,(H,19,20)
InChIKeyQHPOWUMRPBEPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-2-ylquinoline-4-carbohydrazide (CAS 5109-96-6) – Compound Class, Physicochemical Profile & Scaffold Context for Procurement


2-Pyridin-2-ylquinoline-4-carbohydrazide (CAS 5109‑96‑6; molecular formula C₁₅H₁₂N₄O, MW 264.28) is a heterocyclic building block featuring a quinoline core substituted at the 2‑position with a pyridin‑2‑yl group and at the 4‑position with a carbohydrazide moiety. Computed properties (PubChem) assign the compound an XLogP3 of 1.3, two hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 80.9 Ų and two rotatable bonds [1]. The compound is commercially available at purities of ≥95 % from multiple vendors and is used primarily as a research intermediate in medicinal chemistry and in the preparation of metal‑coordinating ligands.

Why 2-Pyridin-2-ylquinoline-4-carbohydrazide Cannot Be Replaced by Simple Quinoline-4-carbohydrazides or Positional Isomers


Quinoline‑4‑carbohydrazide derivatives are widely explored as DNA‑gyrase inhibitors and anticancer leads [1]; however, the position of the pyridinyl substituent dictates metal‑binding capacity, hydrogen‑bonding geometry, and ultimately biological target recognition. The 2‑pyridin‑2‑yl isomer (CAS 5109‑96‑6) presents an N,N‑bidentate chelating pocket between the quinoline nitrogen and the pyridine nitrogen—an arrangement that is sterically impossible for the 2‑pyridin‑3‑yl (CAS 5109‑97‑7) and 2‑pyridin‑4‑yl (CAS 5206‑34‑8) analogs [2]. Replacing the target compound with a non‑chelating isomer or a 2‑aryl analog (e.g., 2‑phenylquinoline‑4‑carbohydrazide) therefore sacrifices the metal‑coordination functionality and alters the pharmacophoric hydrogen‑bond network, making generic substitution scientifically unjustified without explicit side‑by‑side validation.

Quantitative Differentiation Evidence for 2-Pyridin-2-ylquinoline-4-carbohydrazide Against Closest Analogs


Metal‑Chelation Capability: Bidentate N,N‑Pocket Exclusive to the 2‑Pyridin‑2‑yl Isomer

The 2‑pyridin‑2‑yl substitution creates a sterically accessible N,N‑bidentate binding site (quinoline N + pyridine N) that can form a stable five‑membered chelate ring with transition metals. This chelation mode has been structurally confirmed for the parent scaffold 2‑(pyridin‑2‑yl)quinoline in multiple Cu(I) complexes [1]. By contrast, the 2‑pyridin‑3‑yl and 2‑pyridin‑4‑yl positional isomers (CAS 5109‑97‑7 and CAS 5206‑34‑8) place the pyridine nitrogen at a geometry that prevents simultaneous coordination with the quinoline nitrogen, eliminating the bidentate chelation function. The carbohydrazide arm at the 4‑position of the target compound further extends the coordination possibilities to tridentate or tetradentate motifs, a level of denticity unavailable with non‑chelating isomers.

Coordination chemistry Ligand design Metal sensing

Hydrogen‑Bond Acceptor Count Differentiates Pyridinyl Isomers from 2‑Aryl Analogs

The target compound possesses four hydrogen‑bond acceptors (two from the carbohydrazide carbonyl and hydrazine NH₂, plus the quinoline N and pyridine N) according to PubChem computed descriptors [1]. The 2‑phenyl analog (2‑phenylquinoline‑4‑carbohydrazide, CAS 4779‑54‑8) has only three H‑bond acceptors, lacking the extra pyridine nitrogen. XLogP3 of the target compound is 1.3 [1]; while experimental logP for the 2‑phenyl analog is not available, its higher carbon count and absence of the polar pyridine nitrogen predict a higher logP, implying lower aqueous solubility.

Medicinal chemistry Pharmacophore modeling Physicochemical profiling

DNA‑Gyrase Inhibitory Potential of the Quinoline‑4‑carbohydrazide Scaffold

A closely related series of 2‑(4‑bromophenyl)quinoline‑4‑carbohydrazide derivatives demonstrated S. aureus DNA‑gyrase inhibition with IC₅₀ values of 33.64 µM (compound 6b) and 8.45 µM (compound 10), compared to ciprofloxacin IC₅₀ 3.80 µM in the same supercoiling assay [1]. While the target compound was not directly tested in this study, the hydrazine moiety was identified as essential for activity in both cyclic and open forms, indicating that the carbohydrazide group is a pharmacophoric requirement common to the scaffold.

Antimicrobial drug discovery DNA gyrase Structure‑activity relationship

Availability and Purity Specification Relative to Isomeric Analogs

Among the three pyridinyl‑positional isomers, 2‑pyridin‑2‑ylquinoline‑4‑carbohydrazide (CAS 5109‑96‑6) is stocked by multiple vendors at ≥95–97 % purity . The 2‑pyridin‑3‑yl (CAS 5109‑97‑7) and 2‑pyridin‑4‑yl (CAS 5206‑34‑8) isomers are also available but at similar purity, indicating that the 2‑yl isomer does not suffer from a procurement penalty. Pricing at the 1 g scale is comparable across the three isomers based on publicly listed supplier data.

Chemical procurement Building block sourcing Quality control

Scientifically Grounded Application Scenarios for 2-Pyridin-2-ylquinoline-4-carbohydrazide Based on Differentiation Evidence


Design of Metal‑Coordinating Ligands for Catalysis or Sensing

The bidentate N,N‑chelate pocket unique to the 2‑pyridin‑2‑yl isomer (Section 3, Evidence 1) makes the compound a suitable starting material for constructing polydentate ligands. The carbohydrazide group can be further derivatized to introduce additional donor atoms (e.g., imine or amide groups), yielding tri‑ or tetradentate frameworks for transition‑metal complexation. The 3‑yl and 4‑yl isomers cannot replicate this chelation geometry and should not be substituted without re‑validating complex stoichiometry and stability [1].

Fragment‑Based Drug Discovery Targeting DNA Gyrase

The quinoline‑4‑carbohydrazide scaffold is a validated DNA‑gyrase inhibitor (Section 3, Evidence 3). The target compound provides a fragment‑sized core (MW 264) with favorable computed physicochemical properties (XLogP3 1.3, TPSA 80.9 Ų) that fall within lead‑like criteria. The pyridin‑2‑yl substituent introduces an additional hydrogen‑bond acceptor and a potential metal‑binding interaction point that can be exploited in structure‑based design against the gyrase ATP‑binding site [2].

Synthesis of Hydrazide‑Hydrazone Libraries for Antimicrobial Screening

The terminal hydrazide group enables facile condensation with aromatic aldehydes or ketones to generate Schiff‑base libraries. This reactivity is shared across quinoline‑4‑carbohydrazides, but the 2‑pyridin‑2‑yl isomer’s chelation capability and lower lipophilicity (Section 3, Evidence 2) may confer differentiated activity profiles. Researchers can use the target compound as a single starting material to access a focused library with diverse metal‑binding and hydrogen‑bonding properties, minimizing the need to stock multiple positional isomers [3].

Physicochemical Property Benchmarking in Lead Optimization

With its balanced computed profile (XLogP3 1.3, HBD 2, HBA 4, TPSA 80.9 Ų), the target compound can serve as a reference scaffold in property‑driven optimization campaigns. Its lower H‑bond acceptor count distinguishes it from the 2‑phenyl analog (3 vs. 4 acceptors), which may be useful when modulating solubility‑permeability trade‑offs. Procurement of the pyridinyl isomers allows direct experimental comparison of how pyridine nitrogen position influences logD, solubility, and permeability in a matched molecular pair analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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